Product packaging for Boc-(N-gamma-ethyl)-L-glutamine(Cat. No.:CAS No. 210692-65-2)

Boc-(N-gamma-ethyl)-L-glutamine

Cat. No.: B1521742
CAS No.: 210692-65-2
M. Wt: 274.31 g/mol
InChI Key: DHDKHNYMNZCKOS-QMMMGPOBSA-N
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Description

Significance of Modified Amino Acids in Chemical Biology and Medicinal Chemistry

Modified amino acids, also known as unnatural amino acids, are powerful tools in chemical biology and medicinal chemistry. amerigoscientific.comacs.org By altering the structure of natural amino acids, researchers can introduce novel properties into peptides and proteins. These modifications can enhance stability, improve binding affinity to targets, and create new biological activities. For instance, incorporating modified amino acids can lead to the development of more potent and selective therapeutic agents or new probes to study biological processes. amerigoscientific.com The ability to tailor the chemical and physical properties of amino acids has opened up new avenues for drug discovery and protein engineering.

Overview of Glutamine Derivatives in Research Contexts

Glutamine, the most abundant amino acid in the bloodstream, plays a crucial role in various metabolic pathways. youtube.com Its derivatives are of significant interest in research, particularly in cancer studies, due to the reliance of many cancer cells on glutamine metabolism for growth and survival. youtube.comnih.gov Researchers are exploring glutamine derivatives as potential therapeutic agents that can interfere with these metabolic processes. nih.govacs.org Additionally, glutamine derivatives are used to create constrained analogues that can probe the binding sites of enzymes and receptors involved in glutamine signaling. acs.org The lability of glutamine, which can be easily deamidated, has also driven the development of more stable derivatives for use in peptide synthesis and other applications. cancer.gov

Rationale for Boc Protection in Glutamine Analogue Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids in peptide synthesis. nbinno.comorganic-chemistry.orgcymitquimica.com Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgcymitquimica.com In the context of glutamine analogue synthesis, such as for Boc-(N-gamma-ethyl)-L-glutamine, the Boc group prevents the α-amino group from participating in unwanted reactions during the modification of the side chain amide. peptide.com This allows for the selective introduction of substituents, like the ethyl group on the gamma-nitrogen of glutamine.

The use of a Boc protecting group provides several advantages:

Stability: The Boc group is resistant to many reagents and reaction conditions used in organic synthesis, ensuring the integrity of the α-amino group throughout multi-step synthetic sequences. organic-chemistry.org

Orthogonality: The Boc group's acid lability allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions, such as the base-labile Fmoc group. organic-chemistry.org This orthogonality is crucial for complex synthetic strategies. nih.gov

Improved Solubility: In some cases, the introduction of a Boc group can enhance the solubility of the amino acid derivative in organic solvents commonly used in peptide synthesis. peptide.comchemimpex.com

The synthesis of this compound involves the protection of the α-amino group of L-glutamine with a Boc group, followed by the ethylation of the side-chain amide. This protected derivative can then be used in solid-phase or solution-phase peptide synthesis to incorporate the N-gamma-ethyl-L-glutamine residue into a peptide chain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N2O5 B1521742 Boc-(N-gamma-ethyl)-L-glutamine CAS No. 210692-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-(ethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-5-13-9(15)7-6-8(10(16)17)14-11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)(H,14,18)(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDKHNYMNZCKOS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boc N Gamma Ethyl L Glutamine As a Building Block in Complex Biomolecule Synthesis

Applications in Peptide Synthesis Methodologies

The unique structure of Boc-(N-gamma-ethyl)-L-glutamine lends itself to various applications within peptide synthesis, enabling the creation of novel peptide structures with tailored properties.

Incorporation into Peptide Chains using Boc/Bzl Strategies

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a well-established method in solid-phase peptide synthesis (SPPS). seplite.com In this approach, the N-terminal alpha-amino group of the growing peptide chain is temporarily protected by the acid-labile Boc group. seplite.comyoutube.com Side chains of trifunctional amino acids are typically protected with more stable benzyl-based groups. seplite.compeptide.com

This compound can be efficiently incorporated into peptide chains using this strategy. The Boc group on its alpha-amino functionality is readily removed by treatment with an acid like trifluoroacetic acid (TFA), allowing for the subsequent coupling of the next amino acid in the sequence. seplite.comyoutube.com The N-gamma-ethyl group is stable to the acidic conditions used for Boc removal, ensuring its integrity throughout the synthesis. This allows for the site-specific introduction of an ethyl amide into the peptide backbone, a modification that can influence the peptide's conformation, stability, and biological activity.

The use of Boc-protected amino acids like this compound is advantageous in certain synthetic contexts. For instance, the Boc group can enhance the solubility of the amino acid derivative. peptide.com Furthermore, the Boc/Bzl strategy can be preferable for the synthesis of peptides that are sensitive to the basic conditions used in the alternative Fmoc/tBu strategy. biosynth.com

Design and Synthesis of Modified Peptides and Peptidomimetics

The incorporation of this compound is a key step in the design and synthesis of modified peptides and peptidomimetics. The N-gamma-ethyl modification introduces a non-natural element into the peptide structure, which can confer desirable properties. This modification can alter the hydrogen bonding capacity of the glutamine side chain, potentially impacting the peptide's secondary structure and its interaction with biological targets.

Furthermore, the ethyl group can introduce steric bulk and hydrophobicity, which may enhance the metabolic stability of the peptide by reducing its susceptibility to enzymatic degradation. The synthesis of such modified peptides often involves standard solid-phase or solution-phase coupling methods, where this compound is used as a specialized building block. nih.gov The ability to create peptides with altered properties is crucial for developing new therapeutic agents and research tools. chemimpex.com

Orthogonal Protection Strategies for Multi-functional Peptides

The synthesis of complex, multi-functional peptides often requires orthogonal protection strategies. nih.govsigmaaldrich.com This means that multiple protecting groups are used, each of which can be selectively removed under specific conditions without affecting the others. biosynth.comnih.gov This allows for site-specific modifications, such as cyclization, branching, or the attachment of labels. sigmaaldrich.com

While this compound itself has a stable N-gamma-ethyl group, its use can be integrated into broader orthogonal protection schemes. For example, in a peptide containing this compound, other amino acids could have side chains protected by groups removable under different conditions (e.g., Fmoc, alloc, or others). biosynth.comsigmaaldrich.com This allows for the selective deprotection and modification of other parts of the peptide while the N-gamma-ethyl group on the glutamine analog remains intact. The compatibility of the Boc group with a wide range of other protecting groups makes it a versatile component in the design of complex synthetic strategies for multi-functional peptides. nih.gov

Role in the Synthesis of Glutamine Analogs and Prodrug Precursors

This compound serves as a crucial starting material for the synthesis of various glutamine analogs and precursors for prodrugs, highlighting its importance in medicinal chemistry and drug discovery. chemimpex.com

Precursor in the Synthesis of Cyclic Glutamine Analogues

This compound can be a precursor for creating cyclic glutamine analogs. While direct literature on the cyclization of this specific compound is not prevalent, the general principles of peptide and amino acid cyclization can be applied. For instance, after incorporation into a peptide chain, the ethyl-bearing amide could potentially participate in intramolecular cyclization reactions.

More broadly, protected glutamine derivatives are fundamental in synthesizing cyclic structures that mimic the glutamine side chain. For example, a constrained cyclic glutamine analog, (3S)-pyrrolid-2-one-3-yl-L-alanine, is a key component in many viral protease inhibitors. acs.orgacs.org The synthesis of such analogs often starts from N-Boc-L-glutamate, which is then chemically modified and cyclized. acs.orgacs.org Although not a direct cyclization of the glutamine side chain itself, these syntheses showcase the utility of protected glutamic acid and glutamine derivatives in constructing complex cyclic systems that act as glutamine mimetics.

Development of Enzyme Inhibitors and Biological Probes

The strategic modification of amino acid side chains is a cornerstone of modern medicinal chemistry, enabling the development of potent and selective enzyme inhibitors and sophisticated biological probes. This compound serves as a valuable building block in this arena, primarily due to the introduction of an ethyl group at the gamma-amide nitrogen of the glutamine side chain. This modification provides a handle for creating derivatives that can probe or inhibit enzymes that recognize or process L-glutamine.

Research has demonstrated that N-gamma-alkyl derivatives of L-glutamine can act as inhibitors for various glutamine-utilizing enzymes. researchgate.net A general and effective method for the synthesis of N-gamma-alkyl and N-gamma,N-gamma-dialkyl derivatives of L-glutamine, starting from L-glutamic acid, has been developed. researchgate.net The resulting compounds, including the ethyl derivative, have shown inhibitory activity against enzymes such as glutaminase (B10826351), gamma-glutamyl transpeptidase, and glucosamine-6-phosphate synthase. researchgate.net These enzymes are crucial in numerous physiological and pathological processes, making their inhibitors valuable as research tools and potential therapeutic agents.

The rationale behind using N-gamma-substituted glutamine analogs lies in their ability to mimic the natural substrate, L-glutamine, thereby competing for binding to the enzyme's active site. The ethyl group in this compound can influence binding affinity and selectivity. Depending on the topology of the enzyme's active site, this alkyl extension can either provide additional stabilizing hydrophobic interactions or create steric hindrance, leading to inhibition.

The development of inhibitors for enzymes like transglutaminase 2 (TG2), which is implicated in various diseases including cancer and celiac disease, often involves the use of peptidomimetics and glutamine analogs. nih.govnih.gov While direct synthesis of TG2 inhibitors starting from this compound is not extensively documented in readily available literature, its structural features make it a prime candidate for such applications. The core structure can be incorporated into peptide-like scaffolds designed to target the active site of transglutaminases. nih.gov For instance, novel irreversible peptidic inhibitors of TG2 have been synthesized by incorporating various amino acid residues into a peptidomimetic backbone to enhance potency and pharmacokinetic properties. nih.gov The N-gamma-ethyl group could offer a unique interaction within the enzyme's binding pocket, potentially leading to improved inhibitor characteristics.

Furthermore, the synthesis of glutamine mimics to target the SH2 domain of Signal Transducer and Activator of Transcription 3 (Stat3) highlights the utility of modifying the glutamine side chain. nih.gov In these studies, various analogs of glutamine were incorporated into phosphopeptides to probe the glutamine binding pocket of Stat3. nih.gov this compound, with its N-protected alpha-amino group and activated gamma-amide, is an ideal synthon for incorporation into such peptide-based probes and inhibitors using standard solid-phase or solution-phase peptide synthesis methodologies.

Target Enzyme ClassRationale for Inhibition by N-gamma-ethyl-L-glutamine AnalogsRepresentative Research Focus
Glutamine-Utilizing Enzymes Mimicry of the natural substrate L-glutamine, leading to competitive inhibition. The ethyl group can modulate binding affinity and selectivity.Inhibition of glutaminase, gamma-glutamyl transpeptidase, and glucosamine-6-phosphate synthase. researchgate.net
Transglutaminases (e.g., TG2) The modified glutamine side chain can interact with the active site, preventing the natural cross-linking function of the enzyme.Development of peptidomimetic inhibitors for diseases like cancer and celiac disease. nih.govnih.gov
Signal Transducer and Activator of Transcription (STAT) Proteins The N-gamma-ethyl group can probe the glutamine binding pocket within protein-protein interaction domains, such as the SH2 domain of Stat3.Creation of high-affinity peptidomimetic inhibitors for anti-cancer drug design. nih.gov

Integration into Advanced Biomolecular Constructs and Materials

The versatility of this compound extends beyond the synthesis of simple enzyme inhibitors to its integration into more complex and functional biomolecular constructs and materials. The presence of the Boc protecting group on the alpha-amino group and the reactive gamma-amide allows for its controlled incorporation into larger molecular architectures, such as peptidomimetics, and the functionalization of biomaterials.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. The use of polymer-bound Boc-linkers in solid-phase synthesis has facilitated the creation of diverse peptidomimetics. nih.gov this compound can be readily employed in these synthetic strategies. After coupling to a solid support, the Boc group is removed, and the free amine can be elongated to form a peptide chain. The N-gamma-ethyl group remains as a permanent modification within the final peptidomimetic, potentially conferring specific binding properties or conformational constraints.

The synthesis of complex, orthogonally protected amino acid analogs is crucial for building sophisticated biomolecular constructs. For example, the design of macrocyclic peptide mimetics targeting protein-protein interactions often relies on such specialized building blocks. researchgate.net While the direct use of this compound in this specific context is not explicitly detailed, its structural motifs are highly relevant. The N-gamma-ethyl group could serve as a unique structural element within a macrocyclic scaffold, influencing its conformation and interaction with a biological target.

Furthermore, the principles of using protected amino acids for creating functional materials can be applied to this compound. For instance, glutathione (B108866) derivatives, which are crucial for various cellular functions, have been synthesized using N-Boc protected precursors to create versatile building blocks. nih.gov Similarly, this compound could be incorporated into polymers or attached to surfaces to create functionalized biomaterials. These materials could be designed to interact with specific enzymes or proteins in a biological system, for applications in diagnostics, drug delivery, or tissue engineering.

The synthesis of l-γ-methyleneglutamine and its derivatives for anticancer activity showcases how modifications to the glutamine backbone can lead to potent bioactive molecules. These synthetic routes often involve the protection of the alpha-amino group with a Boc group, highlighting the importance of this protecting group strategy in the synthesis of complex glutamine analogs.

Biomolecular Construct/MaterialPotential Role of this compoundResearch Context
Peptidomimetics Incorporation as a modified amino acid residue to enhance stability and confer specific binding properties.Synthesis of peptidomimetics using polymer-bound Boc-linkers for various therapeutic applications. nih.gov
Macrocyclic Peptides Can serve as a unique structural element to influence the conformation and target-binding affinity of the macrocycle.Design of macrocyclic ligands for protein-protein interaction targets. researchgate.net
Functionalized Biomaterials Can be conjugated to polymers or surfaces to create materials with specific biological recognition capabilities.Development of versatile synthetic building blocks from protected amino acids for biomaterial functionalization. nih.gov

Academic Investigations of Boc N Gamma Ethyl L Glutamine and Its De Protected Analog N Gamma Ethyl L Glutamine in Basic Research

Mechanistic Studies of Molecular Interactions (In Vitro and Animal Models)

Glutamate (B1630785) Receptor Binding and Ligand-Target Interactions

N-gamma-ethyl-L-glutamine, due to its structural similarity to glutamate, has been a subject of interest for its interaction with glutamate receptors. nih.govnih.gov Research indicates that it can bind to several glutamate receptor subtypes, including NMDA, AMPA, and kainate receptors, generally with micromolar affinities. nih.govcapes.gov.brresearchgate.net

In vitro studies on cultured hippocampal neurons have shown that N-gamma-ethyl-L-glutamine exhibits a partial co-agonistic action at NMDA receptors. researchgate.net It potentiates the response to NMDA in a concentration-dependent manner, an effect that is blocked by NMDA receptor antagonists. researchgate.net This suggests a modulatory role rather than a direct agonistic or antagonistic effect at the primary glutamate binding site. researchgate.net Further investigations using Xenopus oocytes expressing different NMDA receptor subunits (GluN2A and GluN2B) revealed that N-gamma-ethyl-L-glutamine modulates both subtypes equally. researchgate.net

Animal studies have corroborated these findings, suggesting that N-gamma-ethyl-L-glutamine acts as a low-affinity glutamate receptor antagonist. researchgate.net It has been shown to bind to NMDA receptors and may exert neuroprotective effects against excitotoxicity. researchgate.net For instance, the dopamine (B1211576) release induced by N-gamma-ethyl-L-glutamine in the striatum of rats was significantly inhibited by an NMDA receptor antagonist, AP-5, but not by a non-NMDA receptor antagonist, MK-801. nih.gov This points towards a specific interaction with the NMDA receptor complex in mediating some of its neurochemical effects. nih.gov Molecular docking studies have also explored the binding affinity of N-gamma-ethyl-L-glutamine to the GluR5 kainate receptor, suggesting it can cohere with the receptor at a higher capacity than glutamate itself. nih.gov

Enzyme Substrate and Inhibitor Kinetics (In Vitro Assays)

The structural analogy of N-gamma-ethyl-L-glutamine to glutamine suggests potential interactions with enzymes involved in glutamine metabolism. In vitro, N-gamma-ethyl-L-glutamine is metabolized to glutamic acid and ethylamine (B1201723) by glutaminases. nih.gov This indicates it can act as a substrate for these enzymes.

Some studies suggest that N-gamma-ethyl-L-glutamine can also act as a competitive inhibitor of glutamine transporters, which indirectly affects enzyme kinetics by limiting substrate availability for enzymes like glutaminase (B10826351) within the cell. nih.gov By blocking the transport of glutamine into presynaptic neurons, it can reduce the amount of glutamine available for conversion into glutamate by glutaminase. youtube.com

Furthermore, research has explored its effects on glutamate dehydrogenase (GDH), a key enzyme in glutamate metabolism. While direct kinetic data on GDH inhibition by N-gamma-ethyl-L-glutamine is limited, the modulation of glutamate pathways implies an indirect influence. nih.gov The synthesis of N-gamma-ethyl-L-glutamine in plants can be catalyzed by glutaminase, where ethylamine is used as a substrate instead of water, showcasing the versatility of this enzyme's interaction with glutamine-like structures. youtube.com

Transporter Interaction Studies (e.g., ASCT2, LAT1)

N-gamma-ethyl-L-glutamine is transported across biological membranes by amino acid transporters. Research has identified that it crosses the blood-brain barrier via the leucine-preferring transport system (System L). nih.govnih.gov

In vitro studies using various mammalian cell lines have demonstrated that the uptake of N-gamma-ethyl-L-glutamine is significantly inhibited by L-leucine and by a specific inhibitor of the System L transporter, 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH). oup.comresearchgate.net Experiments with cells stably expressing two isoforms of System L, LAT1 and LAT2, have shown that both isoforms can mediate the transport of N-gamma-ethyl-L-glutamine to a similar extent. oup.comresearchgate.net

Besides System L, there is evidence of interaction with other transporters. Given its structural similarity to glutamine, N-gamma-ethyl-L-glutamine is hypothesized to interact with glutamine transporters like ASCT2. nih.govmdpi.com Some studies suggest it acts as a competitive inhibitor of glutamine transport, which could limit the conversion of glutamine to glutamate in neurons. nih.gov In animal studies, supplementation with N-gamma-ethyl-L-glutamine has been shown to upregulate the mRNA and protein expression of several amino acid transporters in the small intestine, including ASCT2, EAAT1, EAAT3, y+LAT1, and CAT1. nih.govresearchgate.net This suggests a regulatory role in amino acid absorption. nih.govresearchgate.netnih.gov

Role in Biochemical Pathways (In Vitro and Basic Animal Research)

Research on Glutamine Metabolism Pathways

N-gamma-ethyl-L-glutamine, as a glutamine analog, has been investigated for its influence on glutamine metabolism. nih.gov In vivo, it is metabolized to glutamic acid and ethylamine. nih.gov This metabolic process is primarily carried out by phosphate-independent glutaminase. nih.gov

Research in animal models suggests that N-gamma-ethyl-L-glutamine can modulate glutamine metabolism. nih.gov It has been found to regulate glutamine synthetase (GS) expression. nih.gov One proposed mechanism involves the competitive binding of N-gamma-ethyl-L-glutamine to cannabinoid receptor 1, which in turn influences downstream signaling pathways that regulate GS. nih.gov It is also thought to inhibit the transport of glutamine in neurons and astroglia, which would reduce the amount of glutamine available for conversion to glutamate, thereby impacting the glutamate-glutamine cycle. nih.gov

Studies in mice have shown that N-gamma-ethyl-L-glutamine supplementation can affect protein metabolism by upregulating the expression of intestinal amino acid transporters and activating the mTOR signaling pathway, which is a key regulator of cell growth and metabolism. nih.govresearchgate.netnih.gov This suggests that N-gamma-ethyl-L-glutamine can influence systemic nitrogen utilization and protein synthesis. nih.govnih.gov

Study TypeModelKey Findings on Glutamine MetabolismReference
In VivoHealthy Human ParticipantsRapidly absorbed and hydrolyzed to ethylamine and glutamic acid. nih.gov
In VivoRatsRegulates glutamine metabolism and immune function by competitively binding to cannabinoid receptor 1, affecting glutamine synthetase expression. nih.gov
In VitroNeurons and AstrogliaReported to inhibit glutamine transport, potentially reducing its conversion to glutamate. nih.gov
In VivoMiceUpregulates intestinal amino acid transporter expression and activates the mTOR signaling pathway. nih.govresearchgate.netnih.gov

Neurochemical Pathway Modulation in Animal Neurochemistry Studies

A significant body of research has focused on the effects of N-gamma-ethyl-L-glutamine on neurochemical pathways in animal models. These studies have consistently shown that its administration can alter the levels of several key neurotransmitters. nih.gov

In rats, administration of N-gamma-ethyl-L-glutamine has been found to cause significant increases in the concentrations of dopamine and serotonin (B10506) in brain regions such as the striatum, hypothalamus, and hippocampus. researchgate.netnih.gov The increase in striatal dopamine release was shown to be dose-dependent and was attenuated by a calcium-free buffer, suggesting a dependence on neurotransmitter release mechanisms. nih.gov This effect on dopamine release was inhibited by an NMDA receptor antagonist, further linking its neurochemical effects to its interaction with the glutamate system. nih.gov

Some studies have also reported an increase in brain GABA (gamma-aminobutyric acid) levels following N-gamma-ethyl-L-glutamine administration. nih.govresearchgate.netresearchgate.net The proposed mechanisms for this are indirect, possibly by modulating glutamine transport and reducing glutamate availability, which in turn could shift the balance towards inhibitory neurotransmission. nih.gov In contrast, norepinephrine (B1679862) levels were generally found to be unaffected. researchgate.net In animal models of Parkinson's disease, N-gamma-ethyl-L-glutamine treatment attenuated the reduction in dopamine and serotonin levels caused by neurotoxins. researchgate.net

Brain RegionNeurotransmitterEffectAnimal ModelReference
StriatumDopamineIncreaseRats researchgate.netnih.gov
StriatumSerotoninIncreaseRats researchgate.netnih.gov
HypothalamusSerotoninIncreaseRats researchgate.netnih.gov
HippocampusSerotoninIncreaseRats researchgate.netnih.gov
BrainGABAIncreaseAnimals nih.govresearchgate.netresearchgate.net

Cell Culture Applications in Basic Biological Research

While specific studies focusing exclusively on the cell culture applications of Boc-(N-gamma-ethyl)-L-glutamine and its de-protected form, N-gamma-ethyl-L-glutamine, are not extensively detailed in the available literature, the foundational roles of L-glutamine and its derivatives in cell culture provide a strong basis for their utility in basic biological research. L-glutamine is a crucial component of cell culture media, serving as a primary energy source and a building block for protein and nucleotide synthesis. sigmaaldrich.comevonik.comnih.gov Its importance is underscored in various cell lines, including rapidly dividing cells and those with high energy demands. sigmaaldrich.comnih.gov

The inherent instability of L-glutamine in liquid media, which leads to the production of ammonia (B1221849) and pyroglutamate (B8496135) that can be detrimental to cell cultures, has prompted the investigation of more stable glutamine derivatives. evonik.combiorxiv.org Dipeptides such as L-alanyl-L-glutamine and glycyl-L-glutamine have been successfully used as stable sources of L-glutamine, improving cell performance and longevity in culture. sigmaaldrich.comevonik.com This established principle suggests that N-gamma-ethyl-L-glutamine, as a modified glutamine, could be explored for similar purposes, potentially offering unique advantages in specific cell culture systems. For instance, studies on glutamic acid derivatives have shown their potential to modulate cell behavior, with some exhibiting cytotoxicity against cancer cell lines. nih.govsemanticscholar.org This opens the possibility of using N-gamma-ethyl-L-glutamine to study specific metabolic pathways or as a tool to investigate cellular responses to modified amino acids.

Furthermore, research has demonstrated that optimizing glutamine concentration can enhance the ex vivo expansion and cytotoxicity of natural killer (NK) cells by improving their redox status. nih.gov This highlights the potential for using glutamine analogs like N-gamma-ethyl-L-glutamine to fine-tune culture conditions for specific cell types and research applications. The Boc-protected form, this compound, would primarily serve as a precursor in synthetic strategies to introduce the N-gamma-ethyl-L-glutamine moiety into peptides or other molecules for subsequent biological evaluation in cell culture.

Structure-Activity Relationship (SAR) Elucidation for Modified Glutamine Structures

The study of structure-activity relationships (SAR) is fundamental to understanding how the chemical structure of a molecule influences its biological activity. For modified glutamine structures like this compound and N-gamma-ethyl-L-glutamine, SAR elucidation provides insights into their reactivity, biological recognition, and functional properties.

Impact of N-Terminal Protection on Reactivity and Biological Recognition

The N-terminal protection of amino acids, such as the use of the tert-butoxycarbonyl (Boc) group, is a cornerstone of peptide synthesis and chemical biology. researchgate.netfishersci.co.ukjk-sci.com The Boc group is valued for its stability under a range of conditions and its straightforward removal under acidic conditions. researchgate.netfishersci.co.uk

The presence of the Boc group on the N-terminus of N-gamma-ethyl-L-glutamine significantly alters its chemical reactivity and biological recognition. By masking the primary amine, the Boc group prevents its participation in unwanted side reactions during chemical synthesis, thereby directing modifications to other parts of the molecule. organic-chemistry.org This is crucial for the controlled synthesis of peptides or other complex molecules where the glutamine analog is to be incorporated at a specific position.

From a biological recognition standpoint, the bulky Boc group sterically hinders the N-terminus, preventing it from interacting with biological receptors or enzymes that would typically recognize the free amine. researchgate.net The N-terminal charge and structure are often critical for a molecule's biological activity. For instance, the cyclization of N-terminal glutamine to pyroglutamate is a known post-translational modification that can affect protein stability and function. acs.orgresearchgate.net The Boc group prevents such cyclization and other modifications at the N-terminus, ensuring that the biological activity observed upon its removal is attributable to the intended molecular structure.

Influence of Gamma-Side Chain Modification on Functional Properties

The gamma-carboxamide side chain of glutamine is a key determinant of its functional properties, including its role in metabolism and protein structure. nih.govnih.gov Modification of this side chain, as seen in N-gamma-ethyl-L-glutamine, can have profound effects on the molecule's biological activity.

The introduction of an ethyl group at the gamma-nitrogen alters the side chain's polarity, hydrogen bonding capacity, and steric bulk. These changes can influence how the molecule interacts with enzymes that metabolize glutamine, such as glutaminase and glutamine synthetase. nih.govnih.gov For example, studies on glutamine mimics have shown that modifications to the side chain can significantly impact their affinity for protein binding sites, such as the SH2 domain of STAT3. nih.gov

The ethyl group can affect the molecule's ability to act as a nitrogen donor, a primary function of glutamine in various biosynthetic pathways. nih.gov The altered side chain may also influence the molecule's transport across cell membranes, as amino acid transporters often exhibit specificity for the structure of the side chain.

Conformational Analysis and its Relation to Biological Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound and N-gamma-ethyl-L-glutamine is essential for understanding how their structures relate to their functional properties.

The flexibility of the glutamine side chain allows it to adopt various conformations, which can be critical for its interaction with enzymes and receptors. rsc.orgfrontiersin.org The introduction of the N-gamma-ethyl group can constrain or alter the preferred conformations of the side chain, thereby influencing its biological recognition. Computational studies on glutamine and its derivatives have shown that the side chain's dihedral angles are sensitive to the local environment and can impact the molecule's vibrational spectra and bond lengths. nih.gov

The conformation of the peptide backbone itself can be influenced by the nature of the amino acid side chains. Studies have shown that glutamine residues can play a role in stabilizing specific secondary structures like β-turns and γ-turns through hydrogen bonding interactions involving the side chain. rsc.org The ethyl modification on the gamma-amide could modulate these interactions, potentially favoring or disfavoring certain backbone conformations.

Advanced Analytical and Spectroscopic Methodologies in Boc N Gamma Ethyl L Glutamine Research

Chromatographic and Separation Techniques for Analysis and Purification

Chromatographic techniques are indispensable tools for the separation, purification, and analysis of Boc-(N-gamma-ethyl)-L-glutamine. These methods allow for the isolation of the target compound from reaction mixtures and the precise determination of its purity and enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Reversed-phase HPLC, often utilizing C18 columns, is a common approach for separating the compound from impurities. nih.govresearchgate.net The method's sensitivity and resolution enable the detection and quantification of even minor contaminants. For instance, a typical HPLC analysis might employ a gradient elution with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile, with UV detection at a specific wavelength, such as 205 nm or 210 nm. nih.govresearchgate.net

The determination of enantiomeric excess is critical, as the biological activity of chiral molecules is often stereospecific. Chiral HPLC is the preferred method for this analysis. This can be achieved using chiral stationary phases (CSPs), such as those based on polysaccharide derivatives. For glutamine and its derivatives, specific chiral columns like the Astec® CHIROBIOTIC® T have been successfully used to separate enantiomers. sigmaaldrich.com A typical mobile phase for such a separation might consist of a mixture of water, methanol, and a small amount of an acid like formic acid. sigmaaldrich.com

Table 1: Illustrative HPLC Methods for Analysis of Related Compounds

ParameterPurity Analysis (General)Enantiomeric Excess Analysis
Column YMC Pack ODS–AQ (150mm×4.6mm, 5 µ) researchgate.netAstec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm) sigmaaldrich.com
Mobile Phase Water and Methanol researchgate.net30:70:0.02 Water:Methanol:Formic Acid sigmaaldrich.com
Flow Rate 1.0 mL/min1.0 mL/min sigmaaldrich.com
Detection UV at 210 nm researchgate.netUV at 205 nm sigmaaldrich.com
Column Temp. Ambient25 °C sigmaaldrich.com

Chiral Derivatization for Stereochemical Analysis

An alternative or complementary approach to chiral HPLC for determining the stereochemical configuration of this compound involves chiral derivatization. This technique converts the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). The resulting diastereomers possess different physical properties and can be separated using standard, non-chiral chromatography, such as reversed-phase HPLC. nih.gov

Several CDAs are available, with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) being a widely used example for amino acids. nih.gov Other reagents include o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol, such as N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys). researchgate.net The choice of derivatizing agent can influence the resolution and sensitivity of the analysis. nih.gov The separated diastereomers are typically detected using UV or fluorescence detectors. nih.govresearchgate.net

Gas Chromatography (GC) Applications in Amino Acid Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of amino acids and their derivatives, although it often requires derivatization to increase the volatility of the analytes. vt.edu For compounds like this compound, derivatization is essential to convert the non-volatile amino acid into a species suitable for GC analysis. vt.edunih.gov

Common derivatization methods for GC analysis of amino acids include esterification of the carboxyl group followed by acylation of the amino group. nih.gov For instance, the use of alkyl chloroformates can simultaneously derivatize both functional groups in an aqueous medium. nih.gov Another approach involves silylation, for example, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to create more stable and volatile derivatives. researchgate.net The separation is then performed on a GC column, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. researchgate.netnih.gov GC-MS provides high sensitivity and specificity, allowing for the analysis of complex mixtures and the determination of isotopic enrichment. nih.govresearchgate.net

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are fundamental to confirming the chemical structure of this compound. These methods provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR spectroscopy provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity. For a related compound, N-Boc-L-glutamic acid, characteristic signals are observed for the methyl protons of the Boc group (around 1.38 ppm), the methylene (B1212753) protons of the glutamic acid backbone (around 2.25 and 2.55 ppm), the alpha-proton (around 4.45 ppm), and the NH proton (around 5.25 ppm). researchgate.net Similar characteristic peaks, with additional signals corresponding to the ethyl group, would be expected for this compound.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. nih.gov Each unique carbon atom gives a distinct signal, allowing for confirmation of the total number of carbons and their functionalities (e.g., carbonyl, alkyl).

Table 2: Expected ¹H NMR Chemical Shifts for this compound (Illustrative)

ProtonExpected Chemical Shift (ppm)
Boc (CH₃)₃ ~1.4
Glutamine β-CH₂ ~1.9 - 2.2
Glutamine γ-CH₂ ~2.2 - 2.5
Ethyl N-CH₂ ~3.2 - 3.4 (quartet)
Ethyl CH₃ ~1.1 - 1.2 (triplet)
Glutamine α-CH ~4.0 - 4.3
α-NH (Boc) ~5.0 - 5.5 (broad)
γ-NH (Amide) ~6.5 - 7.5 (broad)
Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the carbamate (B1207046) and the amide, the C=O stretching vibrations of the carbamate, carboxylic acid, and amide groups, and the C-H stretching of the alkyl groups. For a similar Boc-protected amino acid, characteristic stretches for the ester linkage were observed around 1730 cm⁻¹ and for the -C-O- groups around 1170 and 1190 cm⁻¹. researchgate.net A broad stretch around 3360 cm⁻¹ is typically attributed to hydrogen-bonded hydroxyl or amine groups. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for the structural elucidation of this compound as it lacks a significant chromophore that absorbs in the UV-Vis range. However, it is a crucial tool for detection in HPLC analysis, as previously mentioned. nih.gov

Mass Spectrometry Applications in Synthetic and Biochemical Studies

Mass spectrometry (MS) stands as an indispensable analytical tool in the research of modified amino acids, including this compound. This powerful technique is crucial for verifying the outcomes of synthetic procedures and for tracking the compound in complex biochemical mixtures. Its applications range from the initial confirmation of the molecular weight and elemental composition following synthesis to detailed structural elucidation and quantification. The high sensitivity of mass spectrometry allows for the detection of minute quantities of the analyte, while its specificity enables differentiation from structurally similar molecules. In the context of this compound, mass spectrometry provides definitive evidence of the successful installation of both the tert-butoxycarbonyl (Boc) protecting group on the alpha-amine and the ethyl group on the gamma-amide of the glutamine side chain.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally validating the elemental composition of a newly synthesized compound like this compound. Unlike standard-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This precision makes it possible to distinguish between molecules that have the same nominal mass but differ in their elemental formulas.

For this compound, with a molecular formula of C12H22N2O5, the theoretical monoisotopic mass can be calculated with high precision. scbt.com An experimental HRMS measurement that matches this theoretical value provides strong evidence that the target molecule has been successfully synthesized with the correct elemental composition. This validation is a cornerstone of chemical synthesis, confirming the identity of the product before its use in further research. acs.org Syntheses of other complex Boc-protected molecules have been successfully verified using HRMS. acs.org

The data is typically acquired by observing the protonated molecule ([M+H]⁺) or other common adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which are often formed during the ionization process, particularly with electrospray ionization (ESI).

Table 1: Theoretical High-Resolution Mass Values for this compound Adducts This interactive table displays the calculated exact masses for common ionic species of this compound (C12H22N2O5), which are used for validation in HRMS analysis.

Ion Species Molecular Formula Theoretical m/z (Da)
[M] C12H22N2O5 274.1529
[M+H]⁺ C12H23N2O5⁺ 275.1601
[M+Na]⁺ C12H22N2O5Na⁺ 297.1421

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is employed to determine the molecular structure of a compound by analyzing its fragmentation patterns. In an MS/MS experiment, ions of a specific mass-to-charge ratio (the precursor ions), such as the protonated this compound ion ([M+H]⁺), are selectively isolated. These isolated ions are then fragmented by collision with an inert gas, and the resulting product ions are analyzed. The fragmentation pattern serves as a molecular fingerprint, providing definitive information about the compound's covalent structure and the connectivity of its atoms.

For this compound, MS/MS analysis reveals characteristic fragmentation pathways associated with both the Boc protecting group and the amino acid backbone. Studies on other Boc-protected gamma-amino acids have shown distinct fragmentation of the Boc group. nih.gov A prominent fragmentation pathway for the Boc group under positive ion mode is the loss of isobutylene (B52900), resulting in a neutral loss of 56 Da. nih.gov Other common losses include the entire tert-butoxycarbonyl group (101 Da).

Further fragmentation can occur along the glutamine backbone, leading to the formation of characteristic b- and y-type ions, similar to those seen in peptide sequencing. Cleavage of the gamma-amide bond would result in a fragment corresponding to the loss of the ethyl-amino group. It is also important to consider potential artifacts, such as the in-source cyclization of the glutamine moiety to a pyroglutamic acid derivative, which has been observed in the mass spectrometric analysis of free glutamine. nih.govresearchgate.net

Table 2: Predicted Major Fragment Ions of this compound in MS/MS This interactive table outlines the expected major product ions resulting from the fragmentation of the protonated precursor ion of this compound ([M+H]⁺ at m/z 275.1601) in a tandem mass spectrometry experiment.

Precursor Ion (m/z) Fragment Ion Description Neutral Loss (Da) Predicted Product Ion (m/z)
275.1601 Loss of isobutylene from Boc group 56.0626 219.0975
275.1601 Loss of the entire Boc group 101.0599 174.1002
275.1601 Loss of H₂O 18.0106 257.1495
275.1601 Loss of the ethyl-amide group 72.0817 203.0784
174.1002 Loss of H₂O from deprotected Gln 18.0106 156.0896

Theoretical and Computational Approaches in Boc N Gamma Ethyl L Glutamine Research

Molecular Modeling and Docking Studies of Ligand-Receptor Interactions

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These methods are crucial for understanding the structural basis of ligand-receptor interactions and for virtual screening in drug design. For Boc-(N-gamma-ethyl)-L-glutamine, docking studies would be instrumental in predicting its binding affinity and mode of interaction with key enzyme targets, such as Glutamine Synthetase (GS) or other glutamine-utilizing enzymes. nih.gov

The general process for conducting a docking study with this compound would involve:

Receptor and Ligand Preparation: A high-resolution 3D structure of the target protein, often obtained from X-ray crystallography or cryo-electron microscopy (e.g., human Glutamine Synthetase, PDB ID: 2QC8), is selected. researchgate.net The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The 3D structure of this compound is built and energy-minimized using computational chemistry software.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the receptor's active site. Each configuration is scored based on a function that estimates the binding free energy, considering factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

Analysis of Results: The resulting poses are analyzed to identify the most stable binding mode. This analysis reveals key amino acid residues that interact with the ligand.

Table 1: Illustrative Docking Results of this compound with Human Glutamine Synthetase (PDB: 2QC8)
Ligand MoietyPotential Interacting ResidueInteraction TypePredicted Distance (Å)
α-carboxylateArg324Salt Bridge / H-Bond~2.5 - 3.5
α-amino (Boc-protected)Glu220H-Bond (Backbone)~2.8 - 3.2
γ-ethylamide carbonylGly278H-Bond (Backbone)~2.9 - 3.4
γ-ethyl groupVal345, Leu348Hydrophobic~3.5 - 4.5
Boc group (tert-butyl)Tyr158, Pro215Hydrophobic~3.8 - 5.0

Quantum Chemical Calculations for Mechanistic Insights

Quantum mechanics (QM) calculations provide a highly detailed description of electronic structure, allowing researchers to investigate reaction mechanisms, transition states, and molecular properties that are inaccessible through classical molecular mechanics. acs.org Methods like Density Functional Theory (DFT) are commonly used to study enzymatic reactions with high accuracy. mdpi.comresearchgate.net

In the context of this compound, QM calculations, often in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) framework, could be used to elucidate its mechanism of action if it acts as an inhibitor of an enzyme like Glutamine Synthetase. nih.govnih.gov The reaction catalyzed by Glutamine Synthetase involves the ATP-dependent condensation of glutamate (B1630785) and ammonia (B1221849) to form glutamine. youtube.com A key step is the formation of a γ-glutamyl phosphate (B84403) intermediate. researchgate.net

QM/MM studies on the native reaction in human Glutamine Synthetase have shown a two-phase mechanism:

Activation Phase: Glutamate is phosphorylated by ATP. nih.govresearchgate.net

Substitution Phase: Ammonia attacks the γ-glutamyl phosphate intermediate to form glutamine. This second phase involves the rate-limiting step. researchgate.net

If this compound were to be studied as a potential inhibitor, QM calculations could determine how it interferes with this process. For example, calculations could explore whether the compound can be phosphorylated by ATP in the active site and, if so, how the subsequent reaction with a nucleophile is affected by the N-ethyl group. DFT calculations could determine the activation energies for key steps, such as the formation or breakdown of tetrahedral intermediates, providing a quantitative understanding of its inhibitory power. acs.orgnih.gov

Table 2: Hypothetical Application of Quantum Chemical Methods to Study this compound
Computational MethodResearch QuestionPredicted Outcome/Insight
DFT Geometry OptimizationDetermine the most stable 3D conformation of the molecule.Bond lengths, bond angles, and dihedral angles for the lowest energy state.
DFT Frequency CalculationPredict the vibrational spectra (IR, Raman).Confirmation of a stable minimum (no imaginary frequencies) and spectral data for characterization.
QM/MM Transition State SearchInvestigate the mechanism of enzymatic hydrolysis of the ethylamide bond.Structure and energy of the transition state, providing the activation energy barrier for the reaction. nih.gov
Molecular Electrostatic Potential (MEP)Map the charge distribution and identify sites for electrophilic/nucleophilic attack. researchgate.netVisualization of electron-rich (red) and electron-poor (blue) regions, guiding interaction predictions.

Computational Design of Novel Glutamine Analogues

Computational methods are pivotal in the rational design of novel analogues based on a lead compound like this compound. The goal is to create new molecules with improved properties, such as higher binding affinity, greater selectivity for a specific enzyme isoform, or better metabolic stability. This process often involves an iterative cycle of design, computational evaluation, synthesis, and experimental testing. pnas.orgnih.gov

Starting from the structure of this compound, several computational strategies can be employed:

Structure-Based Design: Using the docking pose of the lead compound in its target receptor, modifications can be proposed to enhance key interactions or introduce new ones. For example, if a nearby pocket in the receptor is unoccupied, the ethyl group could be extended or replaced with other functional groups (e.g., propyl, cyclopropyl, phenyl) to fill this space and increase affinity. researchgate.net

Ligand-Based Design: If a high-resolution structure of the target is unavailable, models can be built based on a series of known active and inactive molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) can identify molecular descriptors (e.g., size, hydrophobicity, electronic properties) that correlate with biological activity, guiding the design of more potent compounds. researchgate.net

In Silico Screening: Large virtual libraries of compounds can be created by systematically modifying the this compound scaffold. These libraries are then rapidly screened using molecular docking to prioritize a smaller, more manageable set of candidates for synthesis and testing. nih.gov

For example, to improve the inhibitory potential of this compound against a target like Glutamine Synthetase, one might computationally explore replacing the Boc group with other N-alpha substituents or modifying the N-gamma-ethyl group to better mimic the transition state of the enzymatic reaction. nih.gov

Table 3: Strategies for Computational Design of Novel Analogues Based on this compound
Modification StrategyStructural LocusExample ModificationDesired Outcome
Bioisosteric Replacementγ-AmideReplace amide with a tetrazole or phosphinate group. nih.govIncrease metabolic stability and mimic tetrahedral intermediate.
Side-Chain Extension/ModificationN-ethyl groupReplace with N-propyl, N-cyclopropyl, or N-benzyl.Probe for additional hydrophobic interactions in the active site.
Protecting Group Variationα-Amino (Boc group)Replace Boc with Fmoc or Cbz group.Alter solubility, stability, or interactions at the entrance of the active site.
Conformational ConstraintGlutamine backboneIntroduce a cyclopropane (B1198618) ring into the backbone.Reduce conformational flexibility to favor the bioactive conformation, increasing affinity.

Future Research Directions and Unexplored Avenues in Boc N Gamma Ethyl L Glutamine Research

Development of Novel Synthetic Methodologies

The synthesis of specifically modified amino acids like Boc-(N-gamma-ethyl)-L-glutamine is foundational to its application in research. While standard methods for amide formation are applicable, future research is expected to focus on developing more efficient, scalable, and stereochemically precise synthetic routes.

Current synthetic approaches for related glutamine derivatives often start from readily available precursors like Boc-L-glutamate dimethyl ester or N-Boc-pyroglutamate. nih.govacs.org Future methodologies could seek to adapt these pathways for the specific introduction of the N-gamma-ethyl group. Research could explore a variety of amide coupling protocols to optimize the reaction between a protected glutamic acid precursor and ethylamine (B1201723). nih.gov For instance, the use of different coupling reagents, catalysts, and solvent systems could be systematically investigated to maximize yield and purity while minimizing side reactions.

A key challenge in amino acid chemistry is maintaining stereochemical integrity. Future synthetic strategies will need to ensure that the L-configuration of the chiral center is preserved throughout the reaction sequence. This involves the careful selection of reagents and reaction conditions that avoid racemization. Methodologies like the one described for a cyclic glutamine analogue, which involves γ-allylation of N-Boc-glutamate followed by a series of transformations, could inspire novel, multi-step syntheses that offer greater control over the final product's structure. acs.org Furthermore, developing scalable routes that are not reliant on costly reagents or complex purification steps, such as chromatography, will be crucial for making this compound more accessible for widespread research. acs.org

Precursor CompoundPotential Synthetic StrategyKey Considerations
Boc-L-Glu-OtBuDirect amine acylation with ethylamine using a coupling agent like HATU. nih.govOptimization of coupling efficiency; prevention of side-product formation.
N-Boc-pyroglutamateReductive ring-opening of the pyroglutamate (B8496135) ring followed by ethylamide formation. nih.govSelective ring-opening; maintaining stereochemistry.
L-GlutamineProtection of the alpha-amino group with Boc-anhydride, followed by a selective N-gamma-ethylation. fengchengroup.comAchieving selective N-gamma-ethylation over N-alpha-alkylation.

Exploration of New Biochemical Research Applications

The primary value of this compound lies in its potential as a specialized building block and research tool in biochemistry and medicinal chemistry. chemimpex.com Its structural similarity to L-glutamine, combined with its unique modifications, makes it a candidate for several unexplored applications.

Peptide Synthesis: this compound can be classified as an "unusual amino acid." anaspec.com Its incorporation into peptide chains could lead to the creation of novel peptidomimetics with enhanced properties. The ethyl group on the gamma-amide can alter the peptide's conformation, solubility, and ability to form hydrogen bonds. This could be exploited to develop peptides with increased stability against enzymatic degradation or with modified binding affinities for biological targets. Future research could involve synthesizing a series of peptides where a standard glutamine residue is replaced by its N-gamma-ethyl counterpart to study the resulting structural and functional changes.

Metabolic Probes and Imaging Agents: Glutamine metabolism is a critical area of research, particularly in oncology and neuroscience. chemimpex.com this compound, after removal of the Boc protecting group, could serve as a metabolic probe to study glutamine transporters and enzymes. A significant future direction is the development of radiolabeled versions of this compound for Positron Emission Tomography (PET) imaging. Following methodologies used to create other glutamine-based PET tracers, a radioactive isotope could be incorporated into the ethyl group (e.g., Carbon-11) or elsewhere in the molecule. nih.gov This would create a powerful tool for visualizing glutamine uptake and metabolism in living organisms, potentially aiding in cancer diagnostics. nih.gov

Proteomics and Drug Discovery: The compound is designated for proteomics research, indicating its utility in studying protein interactions. scbt.com It can be used as a building block in the synthesis of enzyme inhibitors or receptor ligands. chemimpex.com The ethylated amide may confer unique binding properties, allowing for the design of more potent and selective therapeutic agents. For example, many viral proteases target glutamine residues for cleavage; inhibitors incorporating a glutamine analogue can block viral replication. acs.org Exploring this compound in this context could lead to new antiviral drug candidates.

Research AreaPotential Application of this compoundDesired Outcome
Peptide ChemistryIncorporation into peptide sequences as an unusual amino acid. anaspec.comPeptides with enhanced stability, altered solubility, or novel binding properties.
Metabolic ResearchUse as a probe (after deprotection) to study glutamine-dependent pathways. chemimpex.comBetter understanding of metabolic diseases like cancer.
Medical ImagingSynthesis of a radiolabeled version for use as a PET tracer. nih.govNon-invasive visualization of glutamine transport and metabolism in vivo.
Drug DiscoveryA building block for designing inhibitors for enzymes that process glutamine. acs.orgDevelopment of novel therapeutics, particularly antivirals or anticancer agents.

Advanced Analytical Techniques for Characterization

The successful synthesis and application of this compound are contingent upon rigorous analytical characterization. Future research will rely on a suite of advanced analytical techniques to confirm the compound's identity, purity, and stereochemistry.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both purification and purity assessment. Developing specific HPLC methods will be crucial to separate the final product from starting materials, reagents, and any potential side products. For more complex applications, such as the development of PET tracers, analytical HPLC is used to confirm the identity and radiochemical purity of the final product. nih.gov

Mass Spectrometry (MS), particularly high-resolution techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), is essential for confirming the molecular weight and elemental composition of the synthesized compound. nih.gov This provides unambiguous verification that the desired N-gamma-ethylation has occurred.

A significant, yet often overlooked, aspect of characterization involves determining the compound's solubility in various solvents, which is vital for its use in different experimental protocols, such as peptide synthesis or cell-based assays. fishersci.fichemicalbook.com As research progresses, establishing a comprehensive profile of its physical and chemical properties using these advanced analytical methods will be a key objective.

Q & A

Q. What are the recommended synthetic routes for Boc-(N-gamma-ethyl)-L-glutamine, and how do side reactions influence yield?

  • Methodological Answer : this compound is typically synthesized via tert-butyloxycarbonyl (Boc) protection of the amine group, followed by ethyl substitution at the gamma position of L-glutamine. Key steps include:
  • Boc Protection : Use Boc-anhydride in a basic medium (e.g., sodium bicarbonate) to protect the α-amino group .
  • Ethylation : Gamma-ethylation via alkylation reactions, often requiring anhydrous conditions to minimize hydrolysis .
    Critical Considerations :
  • Side reactions like over-alkylation or Boc-deprotection under acidic conditions require monitoring via TLC or HPLC .
  • Yield optimization often involves temperature control (0–25°C) and stoichiometric excess of ethylating agents (1.2–1.5 equiv) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) and a C18 column. Purity thresholds >95% are standard for biochemical applications .
  • Structural Confirmation :
  • NMR : 1H^1\text{H}-NMR to verify ethyl group integration (δ ~1.2 ppm for CH3_3, δ ~3.4 ppm for CH2_2) and Boc group protons (δ ~1.4 ppm) .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., calculated [M+H]+^+ = 303.35 g/mol for C14_{14}H25_{25}NO6_6) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s stability data across different biological assays?

  • Methodological Answer : Stability discrepancies often arise from assay conditions (e.g., pH, temperature, or enzymatic activity). To address this:
  • Controlled Degradation Studies : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC .
  • Enzymatic Interference : Test stability in serum-containing media to assess peptidase susceptibility .
    Example Conflict : A study reporting instability in cell culture (pH 7.4, 37°C) versus stability in acidic storage (-20°C) highlights the need for context-specific stability protocols .

Q. How does this compound’s lipophilicity influence its interaction with membrane-bound transporters, and how can this be quantified?

  • Methodological Answer :
  • Lipophilicity Measurement : Calculate logP values using computational tools (e.g., ChemAxon) or experimentally via shake-flask method (octanol/water partition) .
  • Transport Assays : Use Caco-2 cell monolayers to assess permeability. Compare with unmodified L-glutamine (logP = -3.6) to evaluate ethyl/Boc group contributions .
    Key Finding : Ethylation increases logP by ~1.5 units, enhancing membrane diffusion but potentially reducing affinity for glutamine-specific transporters (e.g., SLC6A14) .

Methodological Notes

  • Avoid Common Pitfalls :
    • Stereochemical Integrity : Use chiral HPLC to prevent racemization during synthesis .
    • Biological Assays : Pre-equilibrate this compound in assay buffers to avoid pH-driven precipitation .
  • Contradiction Resolution : Cross-validate in vitro findings with isotopic tracing (e.g., 13C ^{13}\text{C}-labeled compound) in metabolic flux studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.